Cas no 830-03-5 (4-Nitrophenyl acetate)

4-Nitrophenyl acetate structure
4-Nitrophenyl acetate structure
商品名:4-Nitrophenyl acetate
CAS番号:830-03-5
MF:C8H7NO4
メガワット:181.145482301712
MDL:MFCD00007326
CID:83116
PubChem ID:24897853

4-Nitrophenyl acetate 化学的及び物理的性質

名前と識別子

    • 4-Nitrophenyl acetate
    • Acetic acid 4-nitrophenyl ester
    • (4-nitrophenyl) acetate
    • 4-Nitrophenyl Acetat
    • p-Nitrophenylacetate
    • p-acetoxynitrobenzene
    • p-nitrophenol acetate
    • NSC 2633
    • p-Nitrobenzene acetate
    • acetic acid, 4-nitrophenyl ester
    • p-nitrophenyl acetate
    • Acetic acid p-nitrophenyl ester
    • Acetic acid, p-nitrophenyl ester
    • p-Nitrophenyl acetate (VAN)
    • P-ACETOXY NITROBENZEN
    • I902J0QH9S
    • Acetic acid 4-nitro-phenyl ester
    • QAUUDNIGJSLPSX-UHFFFAOYSA-N
    • Aceticacid,P-Nitrophenylester
    • 4-Nitrop
    • Acetic acid, p-nitrophenyl ester (6CI, 8CI)
    • Phenol, p-nitro-, acetate (7CI)
    • 4-Acetyloxy-1-nitrobenzene
    • CHEBI:82635
    • A840484
    • Q27156150
    • F31024
    • 4-O2NC6H4OAc
    • NSC2633
    • SCHEMBL74985
    • P-NITROPHENYL ACETATES
    • 4-Nitrophenyl acetate, esterase substrate
    • AKOS015833423
    • N-3900
    • SY010750
    • NSC-2633
    • NS00022825
    • para-nitrophenyl acetate
    • CHEMBL40988
    • 4-Nitrophenyl acetate, >=99.0% (GC)
    • WLN: WNR DOV1
    • EINECS 212-593-5
    • UNII-I902J0QH9S
    • PNP-ACETATE
    • BDBM11326
    • AI3-00496
    • FT-0619251
    • 4-06-00-01298 (Beilstein Handbook Reference)
    • MFCD00007326
    • CS-W017169
    • Phenol, p-nitro-, acetate
    • AS-19298
    • BRN 0515874
    • K4V
    • 830-03-5
    • DTXSID2061191
    • A0040
    • DTXCID0048341
    • 4-nitrophenylacetate
    • Acetic acid pnitrophenyl ester
    • Acetic acid, pnitrophenyl ester
    • pNitrophenyl acetate
    • DB-056674
    • pAcetoxynitrobenzene
    • pNitrophenol acetate
    • Acetic acid, 4nitrophenyl ester
    • MDL: MFCD00007326
    • インチ: 1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
    • InChIKey: QAUUDNIGJSLPSX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)OC1C=CC([N+](=O)[O-])=CC=1
    • BRN: 0515874

計算された属性

  • せいみつぶんしりょう: 181.03800
  • どういたいしつりょう: 181.03750770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 72.1

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.304±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 77.0 to 80.0 deg-C
  • ふってん: 314.24°C (rough estimate)
  • 屈折率: 1.5468 (estimate)
  • ようかいど: 極微溶性(0.72 g/l)(25ºC)、
  • すいようせい: Insoluble in water.
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 72.12000
  • LogP: 2.04330
  • ようかいせい: 未確定

4-Nitrophenyl acetate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 11-34
  • セキュリティの説明: S24/25
  • RTECS番号:AJ1150000
  • 危険物標識: F C
  • ちょぞうじょうけん:0-10°C
  • リスク用語:R11; R34
  • TSCA:Yes

4-Nitrophenyl acetate 税関データ

  • 税関コード:2915390090
  • 税関データ:

    中国税関コード:

    2915390090

    概要:

    2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

4-Nitrophenyl acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N496985-50g
4-Nitrophenyl Acetate
830-03-5
50g
$161.00 2023-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00314-10g
4-Nitrophenyl acetate, 97%
830-03-5 97%
10g
¥370.00 2023-03-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00314-50g
4-Nitrophenyl acetate, 97%
830-03-5 97%
50g
¥1635.00 2023-03-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044406-100g
4-Nitrophenyl acetate
830-03-5 98%
100g
¥404.00 2024-07-28
Apollo Scientific
OR937811-100g
4-Nitrophenyl acetate
830-03-5 98%
100g
£90.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044406-25g
4-Nitrophenyl acetate
830-03-5 98%
25g
¥118.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044406-10g
4-Nitrophenyl acetate
830-03-5 98%
10g
¥81.00 2024-07-28
Apollo Scientific
OR937811-25g
4-Nitrophenyl acetate
830-03-5 98%
25g
£30.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0040-100G
4-Nitrophenyl Acetate
830-03-5 >98.0%(GC)
100g
¥1170.00 2024-04-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
XN3916-25g
4-Nitrophenyl acetate
830-03-5 ≥99%
25g
¥590元 2023-09-15

4-Nitrophenyl acetate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Silica ;  50 min, rt
リファレンス
Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15-Ph-Pr-SO3H) - An environmentally benign method
Zareyee, Daryoush; et al, Canadian Journal of Chemistry, 2012, 90(5), 464-468

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
リファレンス
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  45 min, rt
リファレンス
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

ごうせいかいろ 4

はんのうじょうけん
1.1 20 min, 80 °C
リファレンス
Chemoselective acylation of amines, thiols, and phenols using 2,4,6-triacyloxy-1,3,5-triazine (TAT) as a new and effective reagent under mild condition
Gholap, Somnath S.; et al, Journal of the Indian Chemical Society, 2009, 86(2), 179-182

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Cesium hydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′… Solvents: Acetonitrile ;  30 min, 50 °C
リファレンス
Characterization of novel Cs and K substituted phosphotungstic acid modified MCM-41 catalyst and its catalytic activity towards acetylation of aromatic alcohols
Rana, Surjyakanta; et al, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1117-1125

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ;  rt; 4 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
リファレンス
Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances
Giri, Santosh Kumar; et al, RSC Advances, 2017, 7(22), 13653-13667

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate ;  2 - 4 min, rt; 3 min, heated
リファレンス
Solid-state regioselective nitration of activated hydroxyaromatics and hydroxycoumarins with cerium(IV) ammonium nitrate
Ganguly, Nemai C.; et al, Journal of Chemical Research, 2005, (11), 733-735

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Mercuration of diethyl aryl phosphate with mercuric acetate
El-Sawi, E.; et al, Journal of the Indian Chemical Society, 1981, 58(9), 831-5

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Titania ;  40 min, 25 °C
リファレンス
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

ごうせいかいろ 10

はんのうじょうけん
1.1 rt; 5 min, 150 °C; cooled
リファレンス
Catalyst-free esterification of alcohols using 2-acyl-4,5-dichloropyridazinones under microwave conditions
Kim, Bo Ram; et al, Tetrahedron, 2013, 69(15), 3234-3237

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride
1.2 Reagents: Water
リファレンス
Conversion of N-Aromatic Amides to O-Aromatic Esters
Glatzhofer, Daniel T.; et al, Organic Letters, 2002, 4(14), 2349-2352

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Silica ,  12-Tungstosilicic acid ;  3 min, 25 °C
1.2 Reagents: Water ;  25 °C
リファレンス
Acetylation of alcohols and phenols using continuous-flow, tungstosilicic acid-supported, monolith microreactors with scale-up capability
He, Ping; et al, Journal of Flow Chemistry, 2012, 2, 47-51

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Ferric perchlorate Solvents: Acetic acid ;  24 h, rt
リファレンス
Catalytic acetylation of alcohols and phenols with ferric perchlorate in acetic acid
Heravi, Majid M.; et al, Catalysis Communications, 2006, 7(3), 136-139

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Aluminum triflate ;  2 h, rt
リファレンス
Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions
Kamal, Ahmed; et al, Tetrahedron Letters, 2007, 48(22), 3813-3818

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Water-soluble acylating agents: preparation of 2-acylthio-1-alkylpyridinium salts and acylation of phenols, acids, and (or) amines with these salts in an aqueous phase
Sakakibara, Tohru; et al, Bulletin of the Chemical Society of Japan, 1988, 61(1), 247-53

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  3 - 6 h, rt
1.2 Solvents: Water
リファレンス
Site-selective phenol acylation mediated by thioacids via visible light photoredox catalysis
Shi, Lili; et al, Organic Chemistry Frontiers, 2018, 5(8), 1312-1319

ごうせいかいろ 17

はんのうじょうけん
1.1 5 min, rt → 100 °C
リファレンス
Rapid and ecofriendly esterification of alcohols with 2-acylpyridazinones
Kim, Bo Ram; et al, Bulletin of the Korean Chemical Society, 2013, 34(11), 3410-3414

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
リファレンス
Lens culinaris: A new biocatalyst for reducing carbonyl and nitro groups
Ferreira, Daniele Alves; et al, Biotechnology and Bioprocess Engineering, 2012, 17(2), 407-412

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Tetrahydrofuran ;  1 min, rt
1.2 5 min, rt
1.3 Reagents: Water ;  10 min, rt
リファレンス
Facile esterification of alcohols with 2-acyl-4,5-dichloropyridazin-3(2h)-ones under Friedel-Crafts conditions
Kim, Bo Ram; et al, Synlett, 2014, 25(13), 1909-1915

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Aluminum triflate ;  5 min, rt
リファレンス
Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions
Kamal, Ahmed; et al, Tetrahedron Letters, 2007, 48(22), 3813-3818

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, 0.3 MPa, 140 °C; 140 °C → rt
1.2 30 min, rt → 80 °C
リファレンス
An improved synthesis of a β-blocker celiprolol hydrochloride
Ji, Li; et al, Journal of Chemical Research, 2011, 35(11), 640-643

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Bismuth nitrate Catalysts: Dabco ;  3 min, heated
リファレンス
Solvent-free DABCO-catalyzed one-pot conversion of tetrahydropyranyl ethers into acetates by the action of bismuth(III) nitrate under microwave irradiation
Asadolah, K.; et al, Russian Journal of Organic Chemistry, 2009, 45(7), 1110-1111

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Bismuth trichloride Solvents: Acetic acid
リファレンス
A convenient and chemoselective acetylation and formylation of alcohols and phenols using acetic acid and ethyl formate in the presence of Bi(III) salts
Mohammadpoor-Baltork, Iraj; et al, Journal of Chemical Research, 2001, (7), 280-282

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 6 h, rt
リファレンス
Acylation of phenols to phenolic esters with organic salts
Zhang, Zhanrong; et al, Green Chemistry, 2022, 24(24), 9763-9771

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.67 h, reflux
リファレンス
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride ;  24 h, 0 °C → rt
リファレンス
Sodium nitrite
McCullough, Kevin J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
リファレンス
A Magnetic Biomimetic Nanocatalyst for Cleaving Phosphoester and Carboxylic Ester Bonds under Mild Conditions
Zheng, Yan; et al, Organic Letters, 2006, 8(15), 3215-3217

4-Nitrophenyl acetate Raw materials

4-Nitrophenyl acetate Preparation Products

4-Nitrophenyl acetate 関連文献

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.